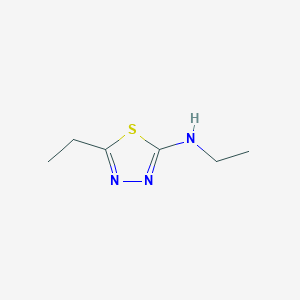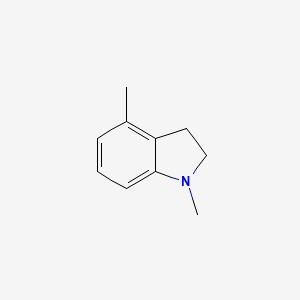
1,4-Dimethylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylindoline is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the fourth carbon atom of the indoline ring. Indoline derivatives, including this compound, are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 1,4-dimethylindole using zinc dust and 85% phosphoric acid . This method is efficient and yields the desired product with minimal polymerization, which is a common issue with other reduction methods.
Another method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours . This reaction provides the anticipated indole product in good yield, which can then be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reduction method using zinc dust and phosphoric acid is often preferred due to its simplicity and efficiency.
化学反応の分析
Types of Reactions
1,4-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to its indoline form.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and phosphoric acid are commonly used for reduction.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields indole derivatives.
Reduction: Reduction yields the indoline form.
Substitution: Substitution reactions yield various substituted indoline derivatives, depending on the reagents used.
科学的研究の応用
1,4-Dimethylindoline has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
作用機序
The mechanism of action of 1,4-Dimethylindoline involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the nature of the target molecule. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways .
類似化合物との比較
Similar Compounds
2,3-Dimethylindole: Another methylated indole derivative with similar chemical properties.
1,2,3,4-Tetrahydrocarbazole: A related compound with a similar bicyclic structure.
N-Methyl-1,2,3,4-tetrahydrocarbazole: Another derivative with similar reactivity.
Uniqueness
1,4-Dimethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the nitrogen and fourth carbon positions influence its reactivity and interactions with other molecules, making it valuable in various applications.
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
1,4-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-5H,6-7H2,1-2H3 |
InChIキー |
KALYDNVIVNHCAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCN(C2=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


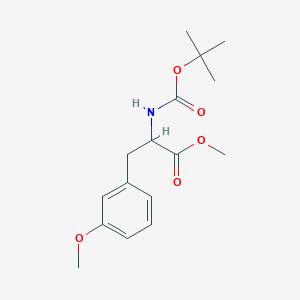
![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
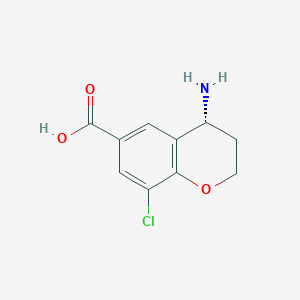
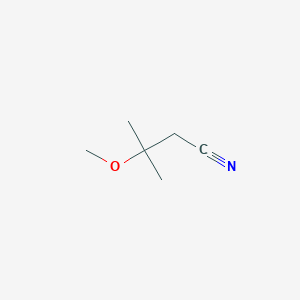
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
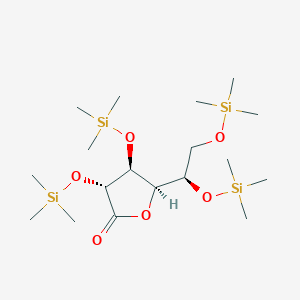
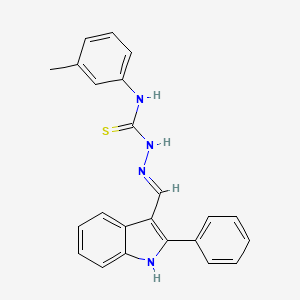

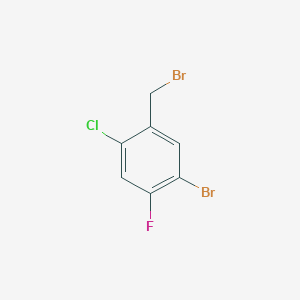

![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)

